

## [Tyr1]-Somatostatin-14: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | [Tyr1]-Somatostatin-14 |           |
| Cat. No.:            | B15619858              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

[Tyr1]-Somatostatin-14 is a synthetic analog of the naturally occurring cyclic tetradecapeptide, somatostatin-14. This modification, the substitution of an alanine residue with tyrosine at the first position, facilitates radioiodination for use in receptor binding assays and other research applications. This document provides a comprehensive technical overview of [Tyr1]-Somatostatin-14, including its physicochemical properties, its interaction with somatostatin receptors (SSTRs), and detailed experimental protocols for its synthesis, purification, and characterization. While it is known to bind to somatostatin receptors, particularly SSTR2, a complete quantitative profile of its binding affinities and functional potencies across all SSTR subtypes is not readily available in the public literature.

### Introduction

Somatostatin is a key regulatory peptide hormone with two primary endogenous forms, somatostatin-14 and somatostatin-28. It exerts a wide range of physiological effects by binding to a family of five distinct G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. These effects are predominantly inhibitory and include the suppression of the release of numerous hormones such as growth hormone, insulin, and glucagon, as well as the modulation of neurotransmission.

The development of synthetic somatostatin analogs has been crucial for both basic research and clinical applications. **[Tyr1]-Somatostatin-14** is one such analog, where the alanine at position 1 is replaced by a tyrosine. This substitution provides a readily available site for



radiolabeling, making it a valuable tool for studying somatostatin receptor distribution and function.

## **Physicochemical Properties**

A summary of the key physicochemical properties of **[Tyr1]-Somatostatin-14** is presented in Table 1.

| Property            | Value                                                                                                  | Reference |
|---------------------|--------------------------------------------------------------------------------------------------------|-----------|
| Sequence            | H-Tyr-Gly-Cys-Lys-Asn-Phe-<br>Phe-Trp-Lys-Thr-Phe-Thr-Ser-<br>Cys-OH (Disulfide bridge:<br>Cys3-Cys14) | [1]       |
| One-Letter Sequence | YGCKNFFWKTFTSC (Disulfide bridge: 3-14)                                                                | [1]       |
| Molecular Formula   | C82H108N18O20S2                                                                                        | [2]       |
| Molecular Weight    | 1730.00 g/mol                                                                                          | [1]       |
| CAS Registry Number | 59481-23-1                                                                                             | [1]       |
| Form                | Lyophilized Powder                                                                                     | [2]       |
| Purity (typical)    | >97% (by HPLC)                                                                                         | [2]       |
| Source              | Synthetic                                                                                              | [2]       |

### **Receptor Binding and Functional Activity**

[Tyr1]-Somatostatin-14 is known to bind to somatostatin receptors, with a noted affinity for the SSTR2 subtype.[3][4][5] However, a comprehensive quantitative analysis of its binding affinities ( $K_i$  or IC50 values) across all five SSTR subtypes (SSTR1-SSTR5) is not extensively documented in publicly available literature. Similarly, detailed functional data, such as EC50 values for the inhibition of adenylyl cyclase, are not readily available for comparison across all receptor subtypes.

### **Signaling Pathways**



### Foundational & Exploratory

Check Availability & Pricing

Upon binding to its cognate receptors, **[Tyr1]-Somatostatin-14** is expected to initiate the canonical somatostatin signaling cascades. Somatostatin receptors are coupled to inhibitory G-proteins (G<sub>i</sub>). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] Additionally, SSTR activation can lead to the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca<sup>2+</sup>) channels. These actions contribute to the inhibitory effects of somatostatin on hormone secretion and neuronal excitability. Furthermore, SSTRs can activate phosphotyrosine phosphatases and modulate the mitogen-activated protein kinase (MAPK) pathway.





Click to download full resolution via product page

General Somatostatin Receptor Signaling Pathway

# Experimental Protocols Solid-Phase Peptide Synthesis (SPPS)



The following is a representative protocol for the manual solid-phase synthesis of **[Tyr1]-Somatostatin-14** based on Fmoc chemistry.

| Somatostatin-14 D | ased on Fmoc chemist | try. |  |
|-------------------|----------------------|------|--|
|                   |                      |      |  |
|                   |                      |      |  |

| Emoc-protected amino acids (Emoc-Tyr(tBu)-Ol | I Emoc-Gly-OH | Emoc-Lys(Boc)-OH | Emoc |
|----------------------------------------------|---------------|------------------|------|

- Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ser(tBu)-OH)
- N,N-Dimethylformamide (DMF)

Fmoc-Cys(Trt)-Wang resin

- Dichloromethane (DCM)
- Piperidine

Materials:

- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- 1,2-Ethanedithiol (EDT)
- Water (HPLC grade)
- · Diethyl ether

### Procedure:

- Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes in a reaction vessel.
- · Fmoc Deprotection:
  - Drain the DMF.



- Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
- Drain and repeat the 20% piperidine treatment for 15 minutes.
- Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling:
  - Dissolve the next Fmoc-protected amino acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
  - Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
  - Add the activated amino acid solution to the resin and agitate for 2 hours.
  - Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling step.
  - Wash the resin with DMF (5 times) and DCM (3 times).
- Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
- Cleavage and Deprotection:
  - After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
  - Prepare a cleavage cocktail of TFA/TIS/EDT/Water (94:1:2.5:2.5).
  - Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  - Filter the resin and collect the filtrate containing the cleaved peptide.
- Peptide Precipitation:
  - Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
  - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

### Foundational & Exploratory





- Dry the crude peptide pellet under vacuum.
- Cyclization (Disulfide Bond Formation):
  - Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium bicarbonate buffer, pH 8.5).
  - Stir the solution open to the air for 24-48 hours to allow for oxidative cyclization.
  - Monitor the cyclization by HPLC.
- Purification: Purify the cyclized peptide by preparative reverse-phase HPLC.
- Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cpcscientific.com [cpcscientific.com]
- 2. (Tyr1)-Somatostatin-14 peptide [novoprolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Tyr1]-Somatostatin-14 Immunomart [immunomart.com]
- 5. molnova.com:443 [molnova.com:443]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [[Tyr1]-Somatostatin-14: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619858#what-is-tyr1-somatostatin-14]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com